molecular formula C16H14N2O2 B12835980 (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B12835980
M. Wt: 266.29 g/mol
InChI Key: SLMHCEPUVYUMKV-LSDHHAIUSA-N
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Description

(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The initial step often includes the formation of the indeno-oxazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxypyridine group via nucleophilic substitution or coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxypyridine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound is explored for its potential interactions with biological macromolecules. Studies focus on its binding affinity to proteins and nucleic acids, which could lead to the development of new biochemical tools or therapeutic agents.

Medicine

In medicine, research investigates the compound’s potential pharmacological properties. Its interactions with specific molecular targets are studied to assess its efficacy as a drug candidate for various diseases.

Industry

Industrially, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved in these interactions include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole shares similarities with other indeno-oxazole derivatives and methoxypyridine-containing compounds.
  • Compounds such as 2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole and 2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]thiazole are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

(3aS,8bR)-2-(4-methoxypyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C16H14N2O2/c1-19-11-6-7-17-13(9-11)16-18-15-12-5-3-2-4-10(12)8-14(15)20-16/h2-7,9,14-15H,8H2,1H3/t14-,15+/m0/s1

InChI Key

SLMHCEPUVYUMKV-LSDHHAIUSA-N

Isomeric SMILES

COC1=CC(=NC=C1)C2=N[C@H]3[C@@H](O2)CC4=CC=CC=C34

Canonical SMILES

COC1=CC(=NC=C1)C2=NC3C(O2)CC4=CC=CC=C34

Origin of Product

United States

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